4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-dimethylaminoethyl)-2-methyl-, hydrochloride
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Overview
Description
4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-dimethylaminoethyl)-2-methyl-, hydrochloride is a synthetic organic compound. It belongs to the class of benzoxazines, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,4-Benzoxazin-3-one derivatives typically involves the cyclization of appropriate precursors under controlled conditions. For this specific compound, the synthetic route may involve:
Starting Materials: Appropriate substituted aniline and chloroacetyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions.
Cyclization: The intermediate product undergoes cyclization to form the benzoxazine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4H-1,4-Benzoxazin-3-one derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction to amines using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation or alkylation reactions to introduce different substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.
Scientific Research Applications
4H-1,4-Benzoxazin-3-one derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their potential therapeutic applications.
Industry: Used in the development of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 4H-1,4-Benzoxazin-3-one derivatives involves interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways: The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
4H-1,4-Benzoxazin-3-one: The parent compound with similar structural features.
Chlorobenzoxazines: Compounds with chlorine substituents on the benzoxazine ring.
Dimethylaminoethyl Derivatives: Compounds with dimethylaminoethyl groups.
Uniqueness
The uniqueness of 4H-1,4-Benzoxazin-3-one, 2,3-dihydro-6-chloro-4-(2-dimethylaminoethyl)-2-methyl-, hydrochloride lies in its specific substituents, which may confer unique biological activities and chemical properties.
Properties
CAS No. |
57462-61-0 |
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Molecular Formula |
C13H18Cl2N2O2 |
Molecular Weight |
305.20 g/mol |
IUPAC Name |
2-(6-chloro-2-methyl-3-oxo-1,4-benzoxazin-4-yl)ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C13H17ClN2O2.ClH/c1-9-13(17)16(7-6-15(2)3)11-8-10(14)4-5-12(11)18-9;/h4-5,8-9H,6-7H2,1-3H3;1H |
InChI Key |
JNPROGGIJQRJKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C2=C(O1)C=CC(=C2)Cl)CC[NH+](C)C.[Cl-] |
Origin of Product |
United States |
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